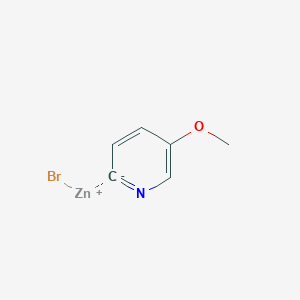
5-Methoxy-2-pyridylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-pyridylzinc bromide is an organozinc compound with the molecular formula C₆H₆BrNOZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a 0.5 M solution in tetrahydrofuran (THF) and is known for its utility in cross-coupling reactions, particularly in the formation of carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methoxy-2-pyridylzinc bromide can be synthesized through the direct insertion of zinc into 5-methoxy-2-bromopyridine in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the zinc reagent .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis method. This includes the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The compound is then packaged in glass bottles with screw caps and septa to maintain its stability during storage and transportation .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-2-pyridylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in other types of reactions, including substitution and addition reactions .
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and is typically carried out in the presence of a base such as triethylamine.
Substitution Reactions: These reactions can occur with halides or other electrophiles under similar conditions as the Negishi coupling.
Major Products Formed
The major products formed from these reactions are typically substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
5-Methoxy-2-pyridylzinc bromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-methoxy-2-pyridylzinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc reagent transfers its organic group to a metal catalyst (e.g., palladium or nickel). This is followed by the reductive elimination step, which forms the desired carbon-carbon bond . The molecular targets and pathways involved are primarily the metal catalysts and the electrophiles used in the reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridylzinc bromide: Similar in structure but lacks the methoxy group at the 5-position.
6-Methoxy-2-pyridylzinc bromide: Similar but with the methoxy group at the 6-position instead of the 5-position.
Uniqueness
5-Methoxy-2-pyridylzinc bromide is unique due to the presence of the methoxy group at the 5-position, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature can provide different electronic and steric properties compared to its analogs, making it a valuable reagent in specific synthetic applications .
Propiedades
IUPAC Name |
bromozinc(1+);5-methoxy-2H-pyridin-2-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.BrH.Zn/c1-8-6-3-2-4-7-5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEZWLANVBYECJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14886117.png)
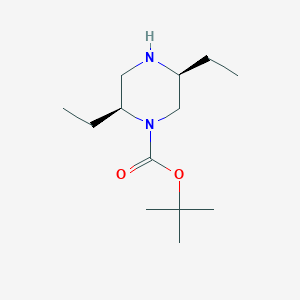
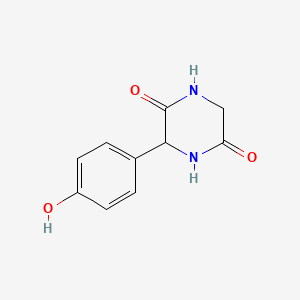
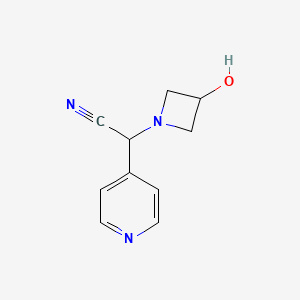
![(R)-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14886158.png)
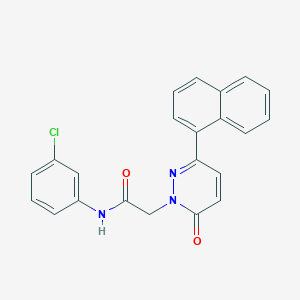
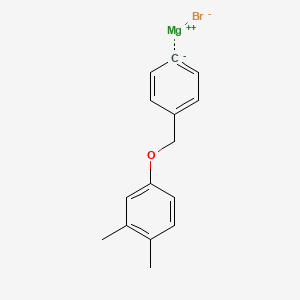

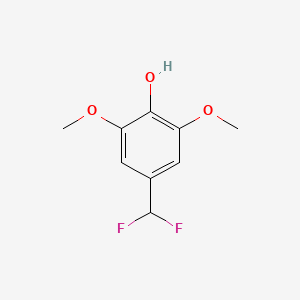
![N-[[2-Morpholinoethyl]]maleamic acid](/img/structure/B14886191.png)
![6'-Bromospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14886194.png)
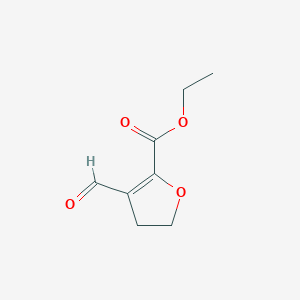
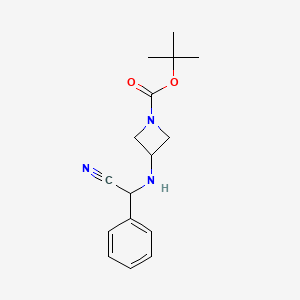
![N-[(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl]-L-leucine](/img/structure/B14886215.png)
